![molecular formula C13H14ClN3O4S B12920821 4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide CAS No. 6129-29-9](/img/structure/B12920821.png)
4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a 2-methoxyethoxy group and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 5-(2-methoxyethoxy)pyrimidine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and complex organic molecules with extended aromatic systems.
Aplicaciones Científicas De Investigación
4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Biological Studies: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.
4-Chloro-N-(pyrimidin-2-yl)benzenesulfonamide: Lacks the 2-methoxyethoxy group, which may influence its solubility and interaction with biological targets.
4-Chloro-N-(5-(2-hydroxyethoxy)pyrimidin-2-yl)benzenesulfonamide: The hydroxy group can form additional hydrogen bonds, potentially altering its chemical properties.
Uniqueness
The presence of both the chloro and 2-methoxyethoxy groups in 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide makes it unique in terms of its chemical reactivity and potential applications. The chloro group provides a site for further functionalization, while the 2-methoxyethoxy group enhances its solubility and bioavailability.
Propiedades
Número CAS |
6129-29-9 |
|---|---|
Fórmula molecular |
C13H14ClN3O4S |
Peso molecular |
343.79 g/mol |
Nombre IUPAC |
4-chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C13H14ClN3O4S/c1-20-6-7-21-11-8-15-13(16-9-11)17-22(18,19)12-4-2-10(14)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,15,16,17) |
Clave InChI |
DYCBJXYFAHGBEC-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)
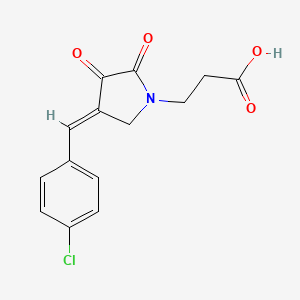
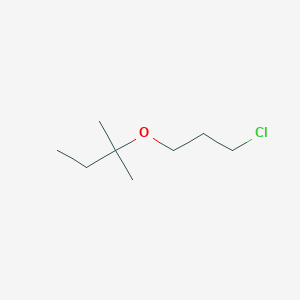
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
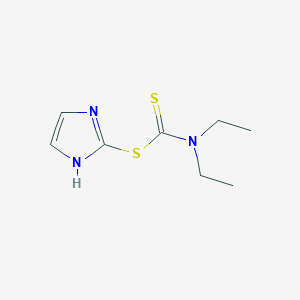

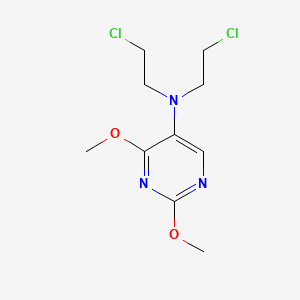
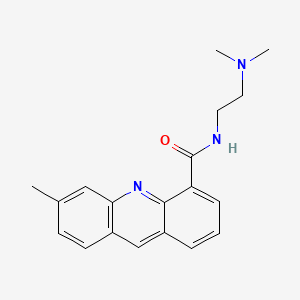
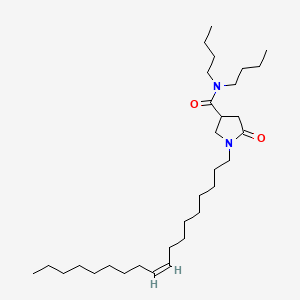
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)
